![molecular formula C18H21N3O5S2 B12172009 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B12172009.png)
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group is introduced through a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the thienyl moiety, similar to the structure of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that related thiazole and thienyl compounds demonstrate potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung adenocarcinoma (A549) cells .
Compound | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | TBD |
Thiazole derivative | A549 | 23.30 ± 0.35 |
Anticonvulsant Activity
The compound may also exhibit anticonvulsant properties. A study on related pyrrolidine derivatives showed promising results in picrotoxin-induced convulsion models, suggesting that modifications to the pyrrolidine structure can enhance anticonvulsant efficacy . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyrrolidine ring significantly influence anticonvulsant activity.
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrrolidine core.
- Introduction of the methoxyphenyl group.
- Incorporation of the thiophenesulfonamide moiety.
This synthetic flexibility allows for the exploration of various analogs to optimize biological activity.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds structurally similar to this compound:
- Antitumor Activity : A comprehensive study reported that thiazole-integrated compounds displayed enhanced antitumor activity against multiple cancer cell lines, with IC50 values indicating strong cytotoxicity .
- Anticonvulsant Efficacy : Another research effort highlighted the anticonvulsant potential of pyrrolidinone derivatives in animal models, emphasizing the importance of structural modifications for increased efficacy .
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxamide derivatives are known for their biological activities.
Uniqueness
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
1-(2-Methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is C21H20N2O3S, with a molecular weight of 380.5 g/mol. Its structure features a pyrrolidine ring with various substituents that contribute to its biological properties.
Structural Representation
Property | Value |
---|---|
Molecular Formula | C21H20N2O3S |
Molecular Weight | 380.5 g/mol |
IUPAC Name | This compound |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer activity. Notably, the compound has been tested against A549 human lung adenocarcinoma cells, showing promising results.
- In Vitro Testing : The compound was evaluated using an MTT assay to assess cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. Results indicated a structure-dependent anticancer activity, where certain derivatives showed reduced cell viability at concentrations of 100 µM over 24 hours .
- Mechanism of Action : The anticancer efficacy is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity towards non-cancerous cells, thus presenting a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.
- Pathogen Testing : The compound was screened against various clinically significant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. It demonstrated selective antimicrobial activity, making it a candidate for further development in treating resistant infections .
- Comparative Analysis : In comparative studies, the compound exhibited superior activity against resistant strains compared to traditional antibiotics, suggesting its potential as an alternative treatment option .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- A study focused on the synthesis and characterization of 5-oxopyrrolidine derivatives reported that compounds with thiophene substituents displayed enhanced anticancer and antimicrobial properties compared to their counterparts without such modifications .
- Another research effort documented the efficacy of these compounds in reducing bacterial load in infected models, reinforcing their potential as therapeutic agents against resistant pathogens .
Properties
Molecular Formula |
C18H21N3O5S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-15-6-3-2-5-14(15)21-12-13(11-16(21)22)18(23)19-8-9-20-28(24,25)17-7-4-10-27-17/h2-7,10,13,20H,8-9,11-12H2,1H3,(H,19,23) |
InChI Key |
LHPVVQXJJAJTRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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